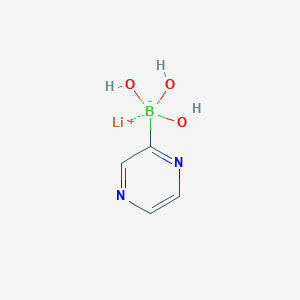
4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride
Descripción general
Descripción
“4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFN . It is typically available in the form of a powder .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride” can be represented by the InChI code:1S/C12H15F2N.ClH/c1-9-6-10 (8-11 (13)7-9)12 (14)2-4-15-5-3-12;/h6-8,15H,2-5H2,1H3;1H . This indicates that the molecule consists of a piperidine ring substituted with a fluorine atom and a 3-methylphenyl group. Physical And Chemical Properties Analysis
“4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride” is a solid substance at room temperature . Its molecular weight is 229.72 g/mol.Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study describes the synthesis and evaluation of spiro-piperidin-4-ones, including compounds structurally related to 4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride, for their antimicrobial activities. These compounds demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, with one derivative showing notable potency, hinting at potential applications in tuberculosis treatment (Kumar et al., 2008).
Neuropharmacological Research
Another application is in the field of neuropharmacology, where derivatives of 4-Fluoro-4-(3-methylphenyl)piperidine are studied for their potential as serotonin receptor agonists, indicating possible therapeutic applications in treating disorders related to serotonin dysregulation (Westaway et al., 2009).
Synthesis and Material Science
Further research includes the development of novel synthetic routes and methodologies utilizing 4-Fluoro-4-(3-methylphenyl)piperidine derivatives as intermediates or targets. For instance, the synthesis and characterization of piperidinium hydrochlorides for anti-leukemia activity highlights the compound's utility in creating potent anticancer agents (Yang et al., 2009).
Analytical and Chemical Studies
The compound and its derivatives are also pivotal in analytical chemistry and drug stability studies, offering insights into the physicochemical properties and stability of new pharmacological agents. For example, an assay method developed for a new CVS disorder agent demonstrates the importance of 4-Fluoro-4-(3-methylphenyl)piperidine in quality control and stability assessments of new drugs (Dwivedi et al., 2003).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
4-fluoro-4-(3-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVYPWBKRGTFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-(3-methylphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)

![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)

![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)


![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)


